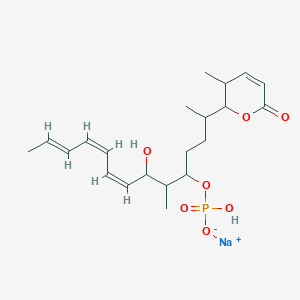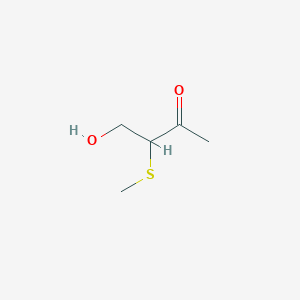
4-Hydroxy-3-methylsulfanylbutan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-3-methylsulfanylbutan-2-one is an organic compound with a unique structure that includes a hydroxyl group, a methylsulfanyl group, and a ketone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-methylsulfanylbutan-2-one can be achieved through several methods. One common approach involves the reaction of 3-methylsulfanylpropanal with a suitable oxidizing agent to introduce the hydroxyl group at the 4-position. The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst to facilitate the oxidation process .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and advanced catalytic systems to ensure high yields and purity of the final product .
化学反应分析
Types of Reactions
4-Hydroxy-3-methylsulfanylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-oxo-3-methylsulfanylbutanoic acid.
Reduction: Formation of 4-hydroxy-3-methylsulfanylbutanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
4-Hydroxy-3-methylsulfanylbutan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
作用机制
The mechanism of action of 4-Hydroxy-3-methylsulfanylbutan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and methylsulfanyl groups play crucial roles in its reactivity and biological activity. The compound may act by modulating enzyme activities, interacting with cellular receptors, or altering metabolic pathways .
相似化合物的比较
Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Benzofuran derivatives: Exhibiting strong biological activities such as anti-tumor and antibacterial properties.
4-Hydroxybutan-2-one: Belongs to the class of beta-hydroxy ketones and shares some structural similarities.
Uniqueness
4-Hydroxy-3-methylsulfanylbutan-2-one is unique due to the presence of both a hydroxyl group and a methylsulfanyl group, which confer distinct chemical and biological properties.
属性
分子式 |
C5H10O2S |
|---|---|
分子量 |
134.20 g/mol |
IUPAC 名称 |
4-hydroxy-3-methylsulfanylbutan-2-one |
InChI |
InChI=1S/C5H10O2S/c1-4(7)5(3-6)8-2/h5-6H,3H2,1-2H3 |
InChI 键 |
PDPONSYWTZZBDK-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(CO)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3-Amino-4-methoxybenzyl)bis[3-(formylamino)propyl]methylammonium chloride](/img/structure/B13818600.png)
![Bicyclo[2.2.1]heptane-2-methanamine, 7,7-dimethoxy-](/img/structure/B13818601.png)
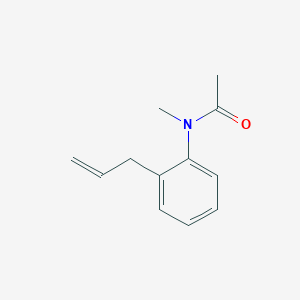
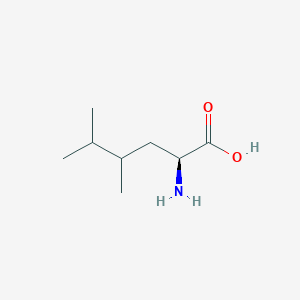
![2-[(3-Methoxyphenyl)methylideneamino]isoindole-1,3-dione](/img/structure/B13818628.png)
![(2,5-dioxopyrrolidin-1-yl) (2R)-5-[[amino-[bis(phenylmethoxycarbonyl)amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoate](/img/structure/B13818630.png)
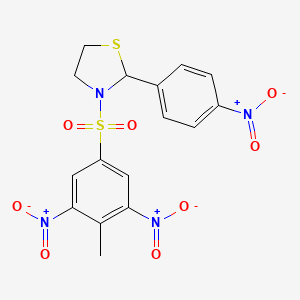
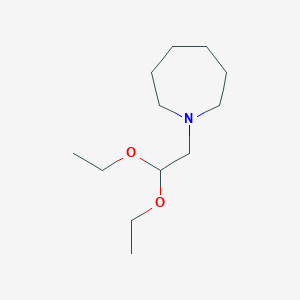
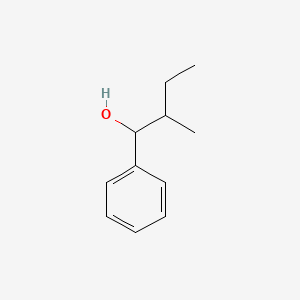

![(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pentanediamide](/img/structure/B13818668.png)


